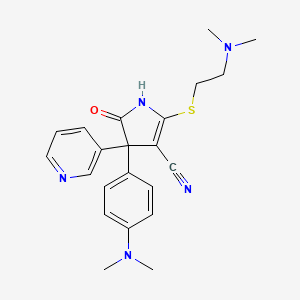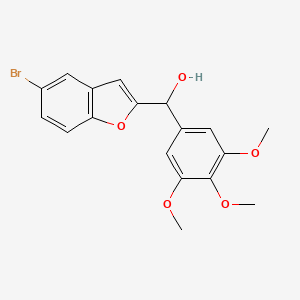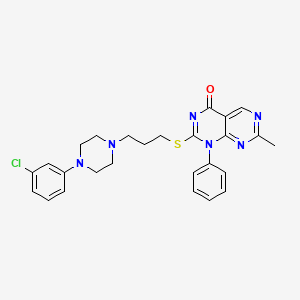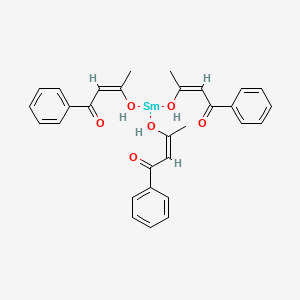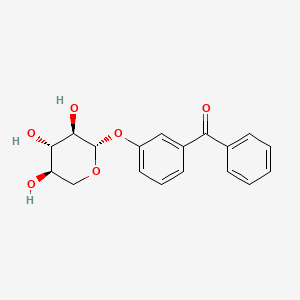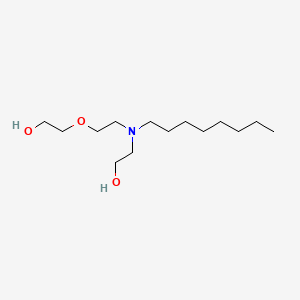
PEG-3 caprylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG-3 caprylamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a chemical compound with the molecular formula C14H31NO3. It is a derivative of polyethylene glycol (PEG) and caprylamine, combining the properties of both components. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PEG-3 caprylamine is synthesized through a reaction between polyethylene glycol and caprylamine. The process involves the following steps:
Reaction of Polyethylene Glycol with Caprylamine: Polyethylene glycol is reacted with caprylamine in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
PEG-3 caprylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
PEG-3 caprylamine has a wide range of applications in scientific research, including:
Wirkmechanismus
PEG-3 caprylamine exerts its effects through its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic surfaces, where this compound forms a protective layer, preventing aggregation and enhancing solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PEG-2 caprylamine: Similar structure but with a shorter polyethylene glycol chain.
PEG-4 caprylamine: Similar structure but with a longer polyethylene glycol chain.
PEG-3 laurylamine: Similar structure but with a different alkyl chain (lauryl instead of capryl)
Uniqueness
PEG-3 caprylamine is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its specific chain length and functional groups provide optimal performance in stabilizing emulsions and enhancing solubility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
119524-12-8 |
|---|---|
Molekularformel |
C14H31NO3 |
Molekulargewicht |
261.40 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |
InChI-Schlüssel |
CHGRVRCHXOZULD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCO)CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


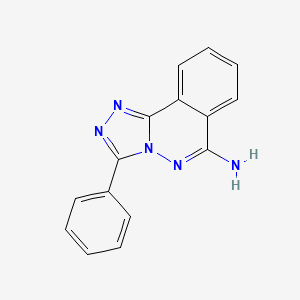
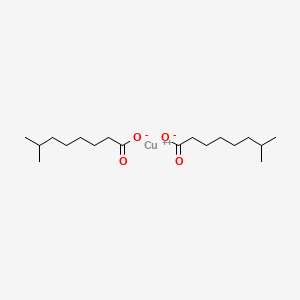
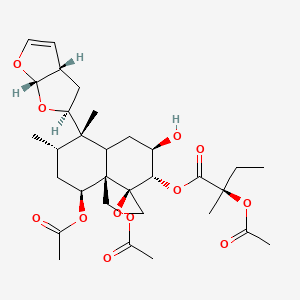
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
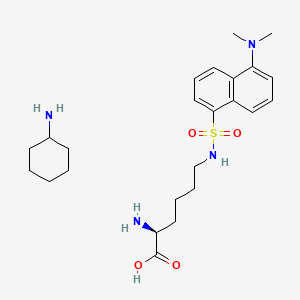
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
